(R)-N-Acetyl-6-chloro-trp-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Acetyl-6-chloro-tryptophan methyl ester is a chiral derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group at the nitrogen atom, a chlorine atom at the 6th position of the indole ring, and a methyl ester group at the carboxyl end. These modifications confer unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Acetyl-6-chloro-tryptophan methyl ester typically involves the following steps:
Chlorination: The starting material, tryptophan, undergoes chlorination at the 6th position of the indole ring using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The chlorinated tryptophan is then acetylated at the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: Finally, the carboxyl group of the acetylated product is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-N-Acetyl-6-chloro-tryptophan methyl ester may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing automated systems to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 6-chloro-tryptophan alcohol.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-Acetyl-6-chloro-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-Acetyl-6-chloro-tryptophan methyl ester involves its interaction with various molecular targets:
Enzymes: It may inhibit or activate enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase.
Receptors: The compound could interact with serotonin receptors, given its structural similarity to serotonin precursors.
Pathways: It may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-Acetyl-tryptophan methyl ester: Lacks the chlorine atom, resulting in different chemical and biological properties.
6-Chloro-tryptophan: Lacks the acetyl and ester groups, affecting its solubility and reactivity.
N-Acetyl-tryptophan: Lacks the chlorine atom and ester group, leading to different pharmacokinetics and dynamics.
Uniqueness: ®-N-Acetyl-6-chloro-tryptophan methyl ester is unique due to the combined presence of the acetyl, chlorine, and ester groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYMQMUSHRFED-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712323 |
Source
|
Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235280-35-9 |
Source
|
Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.